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  • Product: N-Boc-(S)-2-(methylamino)propan-1-ol
  • CAS: 264128-48-5

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies for tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate

Target Audience: Senior Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound tert-butyl (S)-(1-hydroxypropan-2-yl)(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate , commonly referred to as N-Boc-N-methyl-L-alaninol , is a critical chiral building block in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). By replacing the standard amide proton with a methyl group, this intermediate introduces severe conformational constraints and enhances the proteolytic stability of downstream peptide therapeutics. This whitepaper details the physicochemical profiling, mechanistic causality of its synthesis, and self-validating protocols required to handle this molecule with high enantiomeric fidelity.

Molecular Architecture & Physicochemical Profiling

The structural integrity of tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate relies on three core functional domains:

  • The (S)-Stereocenter: Derived from the natural amino acid L-alanine, dictating the spatial orientation required for stereospecific receptor binding.

  • The N-tert-Butoxycarbonyl (Boc) Group: Provides robust steric shielding of the nitrogen lone pair, preventing unwanted nucleophilic attacks during downstream alcohol functionalization.

  • The N-Methyl Group: Eliminates hydrogen-bond donor capacity at this position, fundamentally altering the Ramachandran dihedral angles ( ϕ , ψ ) of any resulting peptide backbone.

Table 1: Quantitative Physicochemical Data
ParameterValueReference
IUPAC Name tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate-
Common Synonym N-Boc-N-methyl-L-alaninol
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
Physical State Oil or Low-Melting Solid
Stereocenter (S)-configuration-

Mechanistic Rationale for Asymmetric Synthesis

The synthesis of N-Boc-N-methyl-L-alaninol typically proceeds via the N-methylation of N-Boc-L-alaninol. The primary challenge in this transformation is achieving chemoselectivity —specifically, methylating the secondary carbamate nitrogen without alkylating the primary alcohol oxygen.

Causality in Reagent Selection: N-Boc-L-alaninol possesses two acidic protons: the primary alcohol O-H ( pKa​≈15.5 ) and the carbamate N-H ( pKa​≈12.5 ). By strictly controlling the stoichiometry of sodium hydride (NaH) to 1.2 equivalents, the strong base selectively deprotonates the more acidic carbamate nitrogen. This thermodynamic preference prevents unwanted O-alkylation. Tetrahydrofuran (THF) is selected as the solvent because its aprotic, polar nature optimally solvates the sodium cation, leaving the nitrogen anion highly nucleophilic for the subsequent dropwise addition of methyl iodide (MeI) .

SynthWorkflow A N-Boc-L-Alaninol (Precursor) B Deprotonation (NaH, THF, 0°C) A->B  Base Addition C Alkylation (MeI, 12-16h) B->C  Electrophile Addition D tert-butyl (S)-(1-hydroxypropan-2-yl) (methyl)carbamate C->D  Aqueous Quench

Workflow for the N-methylation of N-Boc-L-alaninol to the target carbamate.

Self-Validating Synthetic Protocols

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system where each step provides immediate macroscopic or analytical feedback.

Protocol: Selective N-Methylation of N-Boc-L-alaninol

Step 1: Preparation and Deprotonation

  • Action: To a solution of N-Boc-L-alaninol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Self-Validation Checkpoint: The deprotonation step validates itself via the stoichiometric release of hydrogen gas. The visible effervescence must cease after approximately 30 minutes. The cessation of bubbling serves as a macroscopic indicator that the formation of the sodium amide intermediate is complete.

Step 2: Alkylation

  • Action: Add methyl iodide (1.5 eq) dropwise to the 0 °C solution. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation Checkpoint: Because N-Boc-protected aliphatic amines lack a UV chromophore, standard 254 nm UV TLC monitoring is ineffective. Validate reaction completion by staining the TLC plate (3:1 Hexanes/EtOAc) with Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) and applying heat. The starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a less polar product spot ( Rf​≈0.5 ).

Step 3: Quenching and Workup

  • Action: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Self-Validation Checkpoint: A lack of vigorous bubbling during the quench confirms that the NaH was fully and efficiently consumed during Step 1, validating the stoichiometry. Extract with ethyl acetate ( volumes), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Table 2: Reagent Stoichiometry & Validation Metrics
Reagent/SolventEquivalentsFunctionSelf-Validation Indicator
N-Boc-L-alaninol 1.0 eqStarting MaterialBaseline on TLC ( Rf​≈0.3 )
NaH (60% in oil) 1.2 eqSelective BaseEffervescence ( H2​ gas) ceases when complete
Methyl Iodide 1.5 eqElectrophileProduct spot appears ( Rf​≈0.5 , KMnO4​ active)
Anhydrous THF 0.2 MAprotic SolventMaintains clear solution; no moisture interference

Pharmacological Impact in Peptidomimetics

Once synthesized, tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate is typically subjected to acidic deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to yield (2S)-2-(methylamino)propan-1-ol .

This deprotected amino alcohol is directly coupled into peptide chains. The integration of the N-methyl group serves two critical pharmacological functions:

  • Proteolytic Shielding: Endogenous proteases recognize specific hydrogen-bonding networks to cleave peptide bonds. The N-methyl group removes the hydrogen bond donor, rendering the localized peptide bond highly resistant to enzymatic degradation.

  • Conformational Rigidity: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, locking the molecule into a specific bioactive conformation (often favoring cis-amide bond geometry) that dramatically increases target receptor affinity.

PeptidomimeticDesign A tert-butyl (S)-(1-hydroxypropan-2-yl) (methyl)carbamate B Acidic Deprotection (TFA/DCM) A->B C (2S)-2-(methylamino)propan-1-ol B->C D Peptide Coupling (HATU/DIPEA) C->D E N-Methylated Peptidomimetic D->E F Target Receptor Binding (Enhanced Stability) E->F  In Vivo Application

Downstream application of the target compound in peptidomimetic drug design.

References

Exploratory

Chiral Pool Synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol: A Comprehensive Technical Guide

Executive Summary N-Boc-(S)-2-(methylamino)propan-1-ol—commonly referred to as N-Boc-N-methyl-L-alaninol—is a highly versatile chiral amino alcohol. It serves as a foundational building block in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-(S)-2-(methylamino)propan-1-ol—commonly referred to as N-Boc-N-methyl-L-alaninol—is a highly versatile chiral amino alcohol. It serves as a foundational building block in the synthesis of complex natural products, such as the marine cyclodepsipeptide Apratoxin A[1], and in the development of advanced peptidomimetics, including Smac mimetics used for targeted apoptosis in cancer and polycystic kidney disease models[2].

To guarantee absolute stereochemical fidelity (enantiomeric excess >99%), the synthesis of this compound relies on a "chiral pool" approach, utilizing the naturally occurring amino acid L-alanine as the starting material[3]. This guide details the optimal synthetic sequence, the mechanistic causality behind reagent selection, and self-validating experimental protocols for robust bench-scale execution.

Strategic Retrosynthesis & Chemoselectivity Rationale

When designing a synthetic route from L-alanine to N-Boc-(S)-2-(methylamino)propan-1-ol, the sequence of N-methylation and carboxylic acid reduction is the most critical parameter dictating overall yield and purity.

The Causality of Sequence

Novice synthetic approaches often attempt to reduce N-Boc-L-alanine to N-Boc-L-alaninol first, followed by N-methylation. However, treating an N-Boc amino alcohol with a strong base (e.g., Sodium Hydride) and an alkylating agent (Methyl Iodide) results in competitive deprotonation of the primary hydroxyl group. This lack of chemoselectivity leads to extensive O-methylation, producing unwanted ether byproducts that drastically reduce yield and complicate chromatographic purification[4].

To circumvent this, the optimal strategy inverts the sequence: N-methylation must be performed prior to reduction.

By reacting N-Boc-L-alanine with NaH and MeI, the carboxylic acid is transiently converted into a sodium carboxylate salt. This anionic carboxylate is highly resistant to alkylation by MeI under standard conditions, effectively acting as an in situ protecting group. The amide nitrogen is selectively deprotonated and methylated, yielding N-Boc-N-methyl-L-alanine in high yield[5]. Subsequent reduction of the carboxylic acid delivers the target amino alcohol without any risk of O-alkylation.

Chemoselectivity cluster_correct Optimal Sequence cluster_incorrect Suboptimal Sequence A N-Boc-L-Alanine B1 N-Methylation (NaH, MeI) A->B1 B2 Reduction (IBCF, NaBH4) A->B2 C1 N-Boc-N-Me-L-Alanine B1->C1 D1 Reduction (IBCF, NaBH4) C1->D1 E1 Target Amino Alcohol (High Yield) D1->E1 C2 N-Boc-L-Alaninol B2->C2 D2 N-Methylation (NaH, MeI) C2->D2 E2 O-Methylation Byproducts (Low Yield) D2->E2

Chemoselectivity rationale: Why N-methylation must precede carboxylic acid reduction.

Comparative Analysis of Reduction Modalities

The reduction of N-Boc-N-methyl-L-alanine to the corresponding alcohol requires a careful selection of reducing agents to prevent the cleavage of the acid-sensitive Boc protecting group or the racemization of the α-stereocenter. Table 1 summarizes the quantitative and qualitative metrics of common reduction strategies[3].

Table 1: Performance Comparison of Carboxylic Acid Reduction Strategies

Reduction StrategyReagentsChemoselectivity (Boc Tolerance)Stereoretention (ee %)Operational Safety & Kinetics
Metal Hydride LiAlH₄ / THFLow (High risk of Boc cleavage)>95%Hazardous; requires strictly anhydrous conditions.
Borane Complex BH₃·THFHigh>98%Moderate; toxic, flammable gas release during quench.
Mixed Anhydride IBCF, NMM, then NaBH₄ / H₂OExcellent>99%High; milder, safer alternative. Rapid kinetics (15-20 min)[3].

The Mixed Anhydride / NaBH₄ protocol is vastly superior for bench-scale and mid-scale synthesis due to its operational safety, excellent chemoselectivity, and rapid reaction kinetics[3].

Experimental Methodologies

The following self-validating protocols outline the two-step transformation from N-Boc-L-alanine to the target molecule.

Protocol A: Synthesis of N-Boc-N-methyl-L-alanine (Benoiton Methylation)

This protocol leverages the formation of a dianion to achieve selective N-methylation while preventing esterification[5].

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise.

    • Causality: Three equivalents are mathematically necessary: one equivalent deprotonates the carboxylic acid, the second deprotonates the carbamate nitrogen, and the third acts as a kinetic excess to drive the reaction to completion.

  • Alkylation: Stir the suspension at 0 °C for 30 minutes, then add Methyl Iodide (MeI, 8.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench & Wash: Cool the mixture back to 0 °C and quench carefully with cold water. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 × volumes).

    • Causality: The ether wash selectively removes the mineral oil (from the NaH) and excess neutral MeI, while the product remains in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Acidification & Extraction: Acidify the aqueous layer to pH 3 using 1M aqueous citric acid.

    • Causality: Citric acid is a mild organic acid that efficiently protonates the carboxylate without causing acid-catalyzed deprotection of the sensitive Boc group.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-L-alanine as a colorless oil or white solid[5].

Protocol B: Reduction to N-Boc-(S)-2-(methylamino)propan-1-ol

This protocol utilizes Isobutyl chloroformate (IBCF) to activate the carboxylic acid, followed by a mild hydride reduction[3].

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-N-methyl-L-alanine (1.0 eq) in anhydrous THF. Add N-methylmorpholine (NMM, 1.1 eq) and cool the solution to -15 °C (dry ice/ethylene glycol bath).

  • Mixed Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.05 eq) dropwise. Stir the mixture at -15 °C for 20 minutes.

    • Causality: IBCF reacts with the carboxylate to form a highly electrophilic mixed anhydride intermediate. NMM acts as a non-nucleophilic base to neutralize the liberated HCl, preventing premature Boc cleavage.

  • Filtration (Optional but Recommended): Rapidly filter the precipitated NMM·HCl salt under a blanket of nitrogen to ensure high purity of the final product. Keep the filtrate cold (-15 °C).

  • Reduction: To the cold filtrate, add a solution of Sodium Borohydride (NaBH₄, 3.0 eq) dissolved in a minimal amount of water (or methanol).

    • Causality: While adding water to an air-sensitive setup seems counterintuitive, it serves to rapidly solubilize the borohydride, facilitating immediate hydride transfer to the highly reactive mixed anhydride before hydrolysis can occur. NaBH₄ is too mild to reduce a free carboxylic acid but easily reduces the activated mixed anhydride[3].

  • Completion: Stir the mixture for 15-20 minutes as it warms to 0 °C[3].

  • Work-up: Quench the reaction with additional water. Extract the product with Ethyl Acetate (3 × volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target N-Boc-(S)-2-(methylamino)propan-1-ol.

SynthesisRoute A L-Alanine (Chiral Pool) B N-Boc-L-Alanine (Protection) A->B Boc2O C N-Boc-N-methyl-L-alanine (N-Methylation) B->C NaH, MeI D N-Boc-(S)-2-(methylamino) propan-1-ol C->D IBCF; NaBH4

Chiral pool synthetic workflow from L-Alanine to N-Boc-(S)-2-(methylamino)propan-1-ol.

References

  • MDPI. "Cyst Reduction in a Polycystic Kidney Disease Drosophila Model Using Smac Mimics". MDPI. URL: [Link]

  • ACS Publications. "Total Synthesis of Apratoxin A". Journal of the American Chemical Society. URL: [Link]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of N-Boc-(S)-2-(methylamino)propan-1-ol: A Technical Whitepaper

Executive Summary & Molecular Architecture N-Boc-(S)-2-(methylamino)propan-1-ol (CAS: 264128-48-5) is a critical chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-Boc-(S)-2-(methylamino)propan-1-ol (CAS: 264128-48-5) is a critical chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex peptidomimetics [1]. With a molecular formula of C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol , its structure features a propan-1-ol backbone, a defined (S)-stereocenter at C2, and a tertiary carbamate moiety (N-Boc, N-methyl).

As a Senior Application Scientist, I approach the spectroscopic validation of this molecule not merely as a checklist of peaks, but as a dynamic, self-validating system. The most significant analytical challenge presented by this compound is the restricted rotation around the carbamate C–N bond. This partial double-bond character generates syn and anti (or E and Z) rotamers at ambient temperatures. Failure to recognize this rotameric causality often leads to the misinterpretation of split NMR signals as chemical impurities. This guide establishes a multi-orthogonal analytical framework—combining NMR, FT-IR, and HRMS—to definitively elucidate the structure and dynamic behavior of this molecule.

G Sample N-Boc-(S)-2-(methylamino)propan-1-ol (Purity >98%) NMR NMR Spectroscopy (1H, 13C, VT-NMR) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS High-Resolution MS (ESI-TOF) Sample->MS NMR_Result Structural Connectivity & Rotamer Dynamics NMR->NMR_Result IR_Result Functional Group Verification (C=O, O-H) IR->IR_Result MS_Result Exact Mass & Fragmentation Mapping MS->MS_Result Validation Multi-Orthogonal Structural Confirmation NMR_Result->Validation IR_Result->Validation MS_Result->Validation

Figure 1: Multi-orthogonal spectroscopic workflow for self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling & Causality

The NMR spectra of tertiary carbamates are notoriously complex due to the presence of Boc-rotamers [2]. At 298 K, the interconversion between rotamers is slow on the NMR timescale, resulting in peak doubling (typically in a ~1:1 to 60:40 ratio) for protons and carbons adjacent to the nitrogen atom.

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Proton(s) Chemical Shift (ppm) Multiplicity Integration Assignment & Causality
Boc -C(CH₃)₃ 1.44, 1.46 Singlet (Split) 9H Highly shielded tert-butyl protons. Split due to magnetic inequivalence in rotamers.
C3 -CH₃ 1.10 Doublet (J ≈ 6.8 Hz) 3H Terminal methyl group coupled to the C2 methine proton.
N-CH₃ 2.72, 2.78 Singlet (Split) 3H N-methyl protons. Distinctly doubled due to E/Z carbamate rotameric exchange.
C1 -CH₂OH 3.50 - 3.65 Multiplet 2H Diastereotopic protons adjacent to the primary hydroxyl group.
C2 -CH-N 4.00 - 4.20 Multiplet 1H Chiral methine proton, deshielded by the adjacent nitrogen atom.

| -OH | 2.50 - 3.00 | Broad Singlet | 1H | Hydroxyl proton. Broadened by intermolecular hydrogen bonding and chemical exchange. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Carbon Chemical Shift (ppm) Assignment & Mechanistic Rationale
C=O (Boc) 156.5 Carbamate carbonyl. Deshielded by electronegative O and N atoms.
C(CH₃)₃ (Boc) 79.8 Quaternary carbon of the tert-butyl group.
C1 (-CH₂OH) 64.5 Aliphatic carbon directly attached to the hydroxyl oxygen.
C2 (-CH-N) 52.0 Chiral methine carbon.
N-CH₃ 29.5 N-methyl carbon. Exhibits the most severe rotameric doubling in the ¹³C spectrum.
C(CH₃)₃ (Boc) 28.4 Methyl carbons of the Boc protecting group.

| C3 (-CH₃) | 14.2 | Terminal methyl carbon on the aliphatic backbone. |

Experimental Protocol: Variable Temperature (VT) NMR

To build a self-validating system, we must definitively prove that peak doubling is caused by rotamers and not by diastereomeric or chemical impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is selected over CDCl₃ to allow for high-temperature acquisitions without solvent boiling.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the distinct doubling of the N-CH₃ (~2.7 ppm) and Boc (~1.4 ppm) signals.

  • Thermal Titration: Increment the probe temperature in 10 K steps from 298 K to 353 K (80 °C). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and acquiring the FID.

  • Coalescence Observation: As thermal energy overcomes the rotational barrier of the C–N partial double bond, the exchange rate increases. At the coalescence temperature (~330–340 K), the doubled peaks will merge into broad singlets, eventually sharpening into single distinct peaks at 353 K.

  • Validation: Cool the sample back to 298 K and re-acquire. The return of the doubled peaks confirms that the phenomenon is a reversible thermodynamic equilibrium (rotamers) and not thermal degradation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The tertiary carbamate exhibits a distinct carbonyl stretching frequency that is lower than typical esters due to the resonance donation of the nitrogen lone pair into the carbonyl system.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Mode Structural Correlation
~3400 Broad, Strong O-H Stretch Confirms the presence of the primary alcohol.
2975, 2930 Medium C-H Stretch Aliphatic backbone and tert-butyl C-H bonds.
1675 Strong C=O Stretch Carbamate carbonyl. Shifted lower than standard esters (~1735 cm⁻¹).
1400 Medium C-N Stretch Carbamate C-N bond stretching.

| 1150 | Strong | C-O Stretch | C-O-C stretching inherent to the Boc group. |

Step-by-Step Methodology (ATR-FTIR):

  • Background Calibration: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Collect a background spectrum (ambient air) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1-2 mg of the neat oil/low-melting solid directly onto the ATR crystal. Ensure intimate contact using the pressure arm (if solidifying).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

Mass Spectrometry (MS) & Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) provides exact mass confirmation. The self-validating nature of this protocol relies on mapping the collision-induced dissociation (CID) fragments back to the parent ion, thereby proving the structural connectivity of the Boc group.

ESI-TOF MS Protocol & Fragmentation Causality
  • Exact Mass Calculated: 189.1365 Da

  • Observed Parent Ions: [M+H]⁺ at m/z 190.14; [M+Na]⁺ at m/z 212.12.

Fragmentation Mechanism: Under positive ESI-MS/MS conditions, the tert-butoxycarbonyl (Boc) group is highly labile. The fragmentation follows a highly predictable, thermodynamically driven cascade:

  • Loss of Isobutylene: The protonated parent ion ([M+H]⁺, 190.14) undergoes a McLafferty-type rearrangement, expelling neutral isobutylene (C₄H₈, 56 Da) to yield an intermediate carbamic acid at m/z 134.08.

  • Decarboxylation: The unstable carbamic acid rapidly loses carbon dioxide (CO₂, 44 Da) to yield the naked N-methylalaninol fragment at m/z 90.09.

  • Concerted Pathway: Higher collision energies often trigger the concerted loss of the entire Boc group (-100 Da), directly yielding the m/z 90.09 fragment.

MS_Frag M_H [M+H]+ m/z 190.14 Loss_tBu Loss of Isobutylene (-56 Da) M_H->Loss_tBu Frag_90 [M+H - Boc]+ m/z 90.09 M_H->Frag_90 Concerted Loss (-100 Da) Frag_134 [M+H - C4H8]+ m/z 134.08 Loss_tBu->Frag_134 Loss_CO2 Loss of CO2 (-44 Da) Frag_134->Loss_CO2 Loss_CO2->Frag_90

Figure 2: ESI-MS collision-induced dissociation (CID) pathway of the N-Boc protecting group.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer, ensuring mass accuracy within <5 ppm.

  • Infusion & MS/MS: Introduce the sample via direct infusion at 10 µL/min. Isolate the m/z 190.14 precursor ion in the quadrupole and apply a collision energy ramp (10-30 eV) in the collision cell to map the fragmentation cascade.

Conclusion

The comprehensive spectroscopic profiling of N-Boc-(S)-2-(methylamino)propan-1-ol requires a deep understanding of molecular dynamics. By employing VT-NMR to resolve rotameric ambiguity, ATR-FTIR to confirm functional group integrity, and MS/MS fragmentation to map structural connectivity, researchers can establish a highly trustworthy, self-validating analytical package. This rigorous approach ensures absolute confidence in the structural identity of this critical chiral building block prior to downstream synthetic applications.

References

  • BenchChem. "Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide." BenchChem Technical Resources, 2025. 1

  • The Journal of Organic Chemistry. "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines." ACS Publications, 2021, 86, 14199−14206. 2

Sources

Protocols & Analytical Methods

Method

The Strategic Synthesis and Application of N-Boc-(S)-2-(methylamino)propan-1-ol in the Development of Chiral Amines

Abstract This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details the synthesis and application of the versatile chiral building block, tert-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details the synthesis and application of the versatile chiral building block, tert-butyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate, commonly known as N-Boc-(S)-2-(methylamino)propan-1-ol. Chiral amines are fundamental components of a vast array of pharmaceuticals, and the ability to synthesize them with high enantiomeric purity is critical for therapeutic efficacy and safety. This document provides an in-depth exploration of the synthesis of this key chiral intermediate from the readily available amino acid, L-alanine. Furthermore, it presents detailed protocols for its subsequent elaboration into more complex chiral amines, underscoring its significance as a strategic tool in asymmetric synthesis and drug discovery.

Introduction: The Imperative of Chirality in Modern Drug Design

Chiral amines are ubiquitous structural motifs in a multitude of natural products and synthetic drugs. The stereochemistry of these amine-containing compounds is often intrinsically linked to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral amines is a cornerstone of contemporary pharmaceutical research.

N-Boc-(S)-2-(methylamino)propan-1-ol emerges as a highly valuable and versatile chiral building block in this context.[1] Its structure, derived from the natural amino acid L-alanine, possesses a defined stereocenter that can be strategically incorporated into target molecules.[1] The presence of both a protected secondary amine and a primary alcohol offers orthogonal reactivity, allowing for selective chemical modifications at either functional group. This guide will first elucidate a reliable synthetic route to high-purity N-Boc-(S)-2-(methylamino)propan-1-ol and then explore its application in the synthesis of other valuable chiral amines.

Synthesis of the Chiral Building Block: A Four-Step Route from L-Alanine

The most common and cost-effective route to N-Boc-(S)-2-(methylamino)propan-1-ol begins with the naturally occurring and inexpensive chiral pool starting material, L-alanine. The synthesis is a four-step sequence that preserves the stereochemical integrity of the chiral center.[1]

Synthesis_Workflow L_Alanine L-Alanine N_Boc_L_Alanine N-Boc-L-Alanine L_Alanine->N_Boc_L_Alanine Boc₂O, Base N_Boc_L_Alaninol N-Boc-L-Alaninol N_Boc_L_Alanine->N_Boc_L_Alaninol Reduction (e.g., BH₃·THF) N_Boc_N_methyl_L_Alaninol N-Boc-(S)-2-(methylamino)propan-1-ol N_Boc_L_Alaninol->N_Boc_N_methyl_L_Alaninol N-Methylation (e.g., NaH, CH₃I) Final_Product (2S)-2-(methylamino)propan-1-ol N_Boc_N_methyl_L_Alaninol->Final_Product Deprotection (e.g., TFA)

Figure 1: Overall synthetic workflow from L-alanine.

Step 1: N-Protection of L-Alanine

The initial step involves the protection of the primary amine of L-alanine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen atom in subsequent reduction and methylation steps. The Boc group is favored due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[2]

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

  • Materials: L-alanine, Dioxane, Water, Sodium hydroxide (NaOH), Di-tert-butyl dicarbonate (Boc₂O), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water containing NaOH (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid functionality of N-Boc-L-alanine is reduced to a primary alcohol to yield N-Boc-L-alaninol. Borane complexes are commonly employed for this transformation due to their selectivity for carboxylic acids in the presence of the carbamate.

Protocol 2: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol)

  • Materials: N-Boc-L-alanine, Anhydrous tetrahydrofuran (THF), Borane-tetrahydrofuran complex (BH₃·THF).

  • Procedure:

    • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C.

    • Slowly add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel chromatography to yield N-Boc-L-alaninol as a colorless oil or white solid.

Step 3: N-Methylation

The protected amino alcohol is then N-methylated. A common method involves deprotonation of the carbamate nitrogen with a strong base, followed by alkylation with a methylating agent.[1]

Protocol 3: Synthesis of tert-butyl ((S)-2-hydroxy-1-methylethyl)(methyl)carbamate

  • Materials: N-Boc-L-alaninol, Anhydrous tetrahydrofuran (THF), Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I).

  • Procedure:

    • To a solution of N-Boc-L-alaninol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain N-Boc-(S)-2-(methylamino)propan-1-ol.

Step 4: Boc Deprotection (Optional, for generating the free amine)

For applications requiring the free secondary amino alcohol, the Boc group is removed under acidic conditions.

Protocol 4: Synthesis of (2S)-2-(methylamino)propan-1-ol

  • Materials: N-Boc-(S)-2-(methylamino)propan-1-ol, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve N-Boc-(S)-2-(methylamino)propan-1-ol (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.[1]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 12 with a concentrated NaOH solution.

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield (2S)-2-(methylamino)propan-1-ol.[1]

StepKey ReagentsTypical YieldPurity
1. N-Protection Boc₂O, NaOH>95%>98%
2. Reduction BH₃·THF85-95%>97%
3. N-Methylation NaH, CH₃I70-85%>98%
4. Deprotection TFA>90%>98%
Table 1: Summary of synthetic steps and typical outcomes.

Applications in the Synthesis of Novel Chiral Amines

N-Boc-(S)-2-(methylamino)propan-1-ol is not just an endpoint but a versatile starting point for more complex chiral molecules. Its bifunctional nature allows for a variety of synthetic elaborations.

N-Alkylation via Reductive Amination: Accessing Diverse Chiral Amino Alcohols

The deprotected secondary amine, (2S)-2-(methylamino)propan-1-ol, can be further alkylated to generate a library of N-substituted chiral amino alcohols. Reductive amination is a highly effective and selective method for this transformation, minimizing the over-alkylation often seen with direct alkylation methods.[3][4] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[3]

Reductive_Amination start (2S)-2-(methylamino)propan-1-ol intermediate Iminium Ion Intermediate start->intermediate aldehyde Aldehyde/Ketone (R-CHO) aldehyde->intermediate product N-Alkylated Chiral Amino Alcohol intermediate->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product in situ reduction

Figure 2: Reductive amination pathway for N-alkylation.

Protocol 5: N-Benzylation of (2S)-2-(methylamino)propan-1-ol

  • Materials: (2S)-2-(methylamino)propan-1-ol, Anhydrous dichloromethane (DCM), Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (2S)-2-(methylamino)propan-1-ol (1.0 eq) and dissolve it in anhydrous DCM.[3]

    • Add benzaldehyde (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[3]

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS (typically 4-12 hours).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the N-benzylated product.

Utilization of the Hydroxyl Group: The Mitsunobu Reaction

The primary alcohol of N-Boc-(S)-2-(methylamino)propan-1-ol provides another handle for synthetic modification, while the Boc group protects the amine. The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including esters and azides, with inversion of configuration if the alcohol is a stereocenter. In this case, as the alcohol is on a prochiral carbon, the reaction proceeds without affecting the existing stereocenter. A reported application involves the reaction of the deprotected (2S)-2-(methylamino)propan-1-ol with an N-protected glycine ester under Mitsunobu conditions to form a more complex chiral amino acid derivative.[5]

Conceptual Application: Synthesis of Chiral Glycine Ester Derivatives

Falkevich et al. have reported a method for synthesizing N-(ω-aminoalkylene)amino acid derivatives.[5] Adapting this, one can envision a protocol where the hydroxyl group of N-Boc-(S)-2-(methylamino)propan-1-ol is activated under Mitsunobu conditions for substitution.

Protocol 6: Conceptual Mitsunobu Reaction

  • Materials: N-Boc-(S)-2-(methylamino)propan-1-ol, Anhydrous THF, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), and a suitable nucleophile (e.g., an N-protected amino acid ester).

  • Procedure:

    • Dissolve N-Boc-(S)-2-(methylamino)propan-1-ol (1.0 eq), the nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel chromatography to isolate the desired product, separating it from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Conclusion and Future Outlook

N-Boc-(S)-2-(methylamino)propan-1-ol is a quintessential example of a chiral building block that provides both a secure stereocenter and versatile functional handles for synthetic elaboration. The protocols detailed herein offer reliable and scalable methods for its synthesis from L-alanine and its subsequent conversion into a diverse range of more complex chiral amines. For researchers in drug discovery and development, mastering the use of such intermediates is paramount. The ability to strategically introduce this chiral motif allows for the rapid generation of new chemical entities with tailored pharmacological profiles, ultimately accelerating the journey from laboratory synthesis to clinical application.

References

  • Falkevich, S. et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging N-Boc-2-amino-2-methyl-1-propanol in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemical Synthesis. (2026). The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity. Retrieved from [Link]

Sources

Application

Experimental protocol for Boc protection of (S)-2-(methylamino)propan-1-ol

Application Note: Chemoselective N-Boc Protection of (S)-2-(Methylamino)propan-1-ol Executive Summary (S)-2-(methylamino)propan-1-ol (also known as N-methyl-L-alaninol) is a crucial chiral amino alcohol utilized in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Boc Protection of (S)-2-(Methylamino)propan-1-ol

Executive Summary

(S)-2-(methylamino)propan-1-ol (also known as N-methyl-L-alaninol) is a crucial chiral amino alcohol utilized in the synthesis of biologically active compounds and asymmetric ligands. To manipulate the primary hydroxyl group in downstream syntheses, the secondary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its robustness against nucleophiles and its mild, orthogonal cleavage under acidic conditions. This application note delineates a highly chemoselective protocol for the N-Boc protection of (S)-2-(methylamino)propan-1-ol, emphasizing the mechanistic causality that governs reagent selection, thermal control, and reaction monitoring.

Mechanistic Insights & Causality

The success of this protocol hinges on exploiting the inherent nucleophilic disparity between the secondary amine and the primary alcohol.

  • Chemoselectivity: Nitrogen is significantly more nucleophilic than oxygen. When exposed to 1[1], the secondary amine selectively attacks the electrophilic carbonyl carbon.

  • Irreversible Driving Force: The nucleophilic attack forms a transient tetrahedral intermediate, which collapses to expel tert-butyl carbonate. This leaving group is highly unstable and spontaneously decarboxylates into carbon dioxide (CO2) and tert-butanol. The evolution of CO2 gas renders the reaction thermodynamically irreversible, as detailed by 2[2].

  • Catalyst Exclusion: The explicit omission of acyl transfer catalysts, such as 4-dimethylaminopyridine (DMAP), is a critical causal choice. DMAP would hyper-activate the Boc2O, eroding the natural chemoselectivity and leading to competitive O-acylation (carbonate formation) at the primary alcohol.

Mechanism Substrate (S)-2-(methylamino)propan-1-ol (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Substrate->Intermediate Nucleophilic Attack (Exothermic) Reagent Di-tert-butyl dicarbonate (Boc2O) Reagent->Intermediate Nucleophilic Attack (Exothermic) LeavingGroup tert-Butyl Carbonate (Leaving Group) Intermediate->LeavingGroup Cleavage Product N-Boc-(S)-2-(methylamino)propan-1-ol (Protected Product) Intermediate->Product Elimination Byproducts CO2 (gas) + tert-Butanol (Irreversible Breakdown) LeavingGroup->Byproducts Spontaneous Decarboxylation

Mechanistic pathway of N-Boc protection highlighting the irreversible decarboxylation step.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol)FunctionPhysical State
(S)-2-(methylamino)propan-1-ol89.141.0891 mgSubstrateViscous Liquid
Di-tert-butyl dicarbonate (Boc2O)218.251.052.29 gElectrophileLow-melting solid/Liquid
Triethylamine (TEA)101.191.11.53 mLAcid ScavengerLiquid
Dichloromethane (DCM)84.93N/A20 mLSolventLiquid
N-Boc-(S)-2-(methylamino)propan-1-ol 189.25 Expected: ~95% ~1.80 g Target Product Viscous Oil

Note: A slight excess of Boc2O (1.05 eq) ensures complete conversion without complicating the purification process, as unreacted Boc2O slowly hydrolyzes during the aqueous workup.

Experimental Workflow & Protocol

Workflow Step1 1. Preparation Dissolve Amino Alcohol in DCM Add TEA (1.1 eq) Step2 2. Thermal Control Cool to 0 °C in Ice Bath (Prevents O-acylation) Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Boc2O (Vent for CO2 release) Step2->Step3 Step4 4. Reaction Warm to RT, Stir 2-4 h Monitor via TLC Step3->Step4 Step5 5. Quench & Workup Wash with NaHCO3 (aq) & Brine Extract organic layer Step4->Step5 Step6 6. Isolation Dry (Na2SO4), Filter, Concentrate Yields N-Boc Product Step5->Step6

Step-by-step experimental workflow for the chemoselective N-Boc protection.

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar. Do not seal the system completely; use a drying tube or an open bubbler system to allow for the safe venting of CO2 gas, a critical safety measure when using 3[3].

  • Solvation & Basification: Dissolve (S)-2-(methylamino)propan-1-ol (10 mmol, 891 mg) in anhydrous Dichloromethane (DCM) (20 mL). Add Triethylamine (TEA) (11 mmol, 1.53 mL).

    • Causality: TEA acts as an acid scavenger. While the theoretical Boc protection of an amine does not produce acid, trace acidic impurities can protonate the secondary amine, rendering it non-nucleophilic. TEA ensures the amine remains in its active, unprotonated state.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality: The nucleophilic attack on Boc2O is highly exothermic. Maintaining 0 °C during addition dampens the kinetic energy of the system, strictly favoring the lower-activation-energy N-acylation pathway over the higher-energy O-acylation pathway.

  • Reagent Addition: Dissolve Boc2O (10.5 mmol, 2.29 g) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

  • Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO3 (2 × 20 mL) and brine (1 × 20 mL).

    • Causality: The mild basic wash removes TEA salts and hydrolyzes any unreacted trace Boc2O.

  • Isolation: Dry the organic layer over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford N-Boc-(S)-2-(methylamino)propan-1-ol as a viscous, colorless to pale-yellow oil.

In-Process Monitoring & Self-Validation

A robust protocol must be a self-validating system. Researchers can confirm the success of this reaction in real-time through the following indicators:

  • Visual Cue (Gas Evolution): The generation of CO2 bubbles upon the addition of Boc2O is the primary macroscopic indicator of a successful reaction trajectory. When effervescence ceases, the primary kinetic phase is complete.

  • Thin-Layer Chromatography (TLC): Conduct TLC using a 1:1 Ethyl Acetate/Hexanes solvent system.

    • Starting Material: The highly polar amino alcohol will remain near the baseline (low Rf) and will stain intensely brown/red with Ninhydrin (indicative of a secondary amine).

    • Product: The N-Boc protected product will elute significantly higher (high Rf). Crucially, it will be Ninhydrin-negative at room temperature, as the amine lone pair is delocalized into the carbamate carbonyl. Only upon vigorous heating (which thermally cleaves the Boc group) will a faint stain appear.

  • Spectroscopic Validation: The disappearance of the secondary amine N-H stretch and the appearance of a strong carbamate carbonyl stretch (~1680–1700 cm⁻¹) in FTIR, alongside a massive 9-proton singlet at ~1.45 ppm in ¹H-NMR, confirms the incorporation of the tert-butyl group as described in standard4[4].

References

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Available at: [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at:[Link]

Sources

Method

Scale-Up Synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol: An Application Note and Protocol

Abstract This technical guide provides a comprehensive and in-depth protocol for the scale-up synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol, a valuable chiral building block in pharmaceutical development. Derived fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the scale-up synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol, a valuable chiral building block in pharmaceutical development. Derived from the readily available amino acid L-alanine, this synthesis is presented as a robust four-step process. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the scientific rationale behind key experimental choices, in-process controls for ensuring reaction fidelity, and critical safety considerations for large-scale production.

Introduction

(S)-2-(methylamino)propan-1-ol and its N-protected derivatives, such as N-Boc-(S)-2-(methylamino)propan-1-ol, are pivotal chiral synthons in the preparation of a multitude of biologically active molecules. The inherent chirality, derived from the natural amino acid L-alanine, is crucial for the stereospecific synthesis of complex pharmaceutical compounds, where enantiomeric purity can dictate therapeutic efficacy and safety. The tert-butyloxycarbonyl (Boc) protecting group offers stability across a range of reaction conditions and is readily cleaved under acidic conditions, making it an ideal choice for multi-step synthetic sequences.[1][2][3]

This guide details a reliable and scalable synthetic strategy, commencing with the protection of L-alanine, followed by reduction of the carboxylic acid, N-methylation, and culminating in the isolation of the target compound. Each stage has been optimized for efficiency, yield, and safety, with a focus on methodologies amenable to industrial production.

Synthetic Strategy Overview

The synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol is a linear four-step process, as illustrated in the workflow diagram below. This approach leverages the chiral pool of L-alanine to establish the desired stereochemistry.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation L_alanine L-Alanine N_Boc_Alanine N-Boc-L-Alanine L_alanine->N_Boc_Alanine Boc2O Boc Anhydride Boc2O->N_Boc_Alanine NaOH, Dioxane/H2O N_Boc_Alaninol N-Boc-L-Alaninol N_Boc_Alanine->N_Boc_Alaninol Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->N_Boc_Alaninol via Mixed Anhydride or Ester Final_Product N-Boc-(S)-2-(methylamino)propan-1-ol N_Boc_Alaninol->Final_Product Methylating_Agent Methylating Agent (e.g., MeI) Methylating_Agent->Final_Product Base (e.g., NaH), THF

Caption: Synthetic workflow for N-Boc-(S)-2-(methylamino)propan-1-ol.

Experimental Protocols & In-Process Controls

This section provides detailed, step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

The initial step involves the protection of the amino group of L-alanine to prevent its reaction in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc-anhydride) is a highly effective and safe reagent for this transformation.[4][5]

Table 1: Reagents and Materials for N-Boc Protection

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeComments
L-Alanine89.091.089.1 gStarting material
Sodium Hydroxide40.001.144.0 gBase
Di-tert-butyl dicarbonate218.251.1240.1 gBoc-protecting agent
1,4-Dioxane88.11-500 mLSolvent
Water18.02-500 mLSolvent
Ethyl Acetate88.11-As requiredExtraction solvent
1M Hydrochloric Acid36.46-As requiredFor acidification

Protocol:

  • To a 2L jacketed reactor, add L-alanine, 1,4-dioxane, and water. Stir the mixture until the L-alanine is fully dissolved.

  • Add sodium hydroxide pellets and continue stirring until a clear solution is obtained.

  • Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Slowly add di-tert-butyl dicarbonate portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the L-alanine is consumed.

    • TLC System: Dichloromethane:Methanol (9:1) with 0.5% acetic acid.

    • HPLC Method: C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA), gradient elution.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-L-alanine as a white solid. The product can be further purified by crystallization.[6][7][8]

Expected Yield: 90-95%

Characterization: The structure should be confirmed by ¹H and ¹³C NMR spectroscopy.[9][10][11]

Step 2: Synthesis of N-Boc-L-alaninol

The reduction of the carboxylic acid of N-Boc-L-alanine to the corresponding primary alcohol is a critical step. A common and scalable method involves the formation of a mixed anhydride followed by reduction with sodium borohydride.[1]

Table 2: Reagents and Materials for Reduction

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeComments
N-Boc-L-Alanine189.211.0189.2 gStarting material
Triethylamine101.191.1111.3 g (153 mL)Base
Ethyl Chloroformate108.521.1119.4 g (104 mL)For mixed anhydride formation
Sodium Borohydride37.831.556.7 gReducing agent
Tetrahydrofuran (THF)72.11-1.5 LSolvent
Water18.02-As requiredFor quenching and work-up

Protocol:

  • In a 5L jacketed reactor under an inert atmosphere (nitrogen or argon), dissolve N-Boc-L-alanine in anhydrous THF.

  • Cool the solution to -15 °C.

  • Slowly add triethylamine, followed by the dropwise addition of ethyl chloroformate, maintaining the temperature below -10 °C.

  • Stir the mixture at -15 °C for 1 hour to form the mixed anhydride.

  • In a separate vessel, prepare a solution of sodium borohydride in water.

  • Slowly add the sodium borohydride solution to the mixed anhydride solution, keeping the temperature below 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • IPC: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain N-Boc-L-alaninol as a white solid.[12][13][14]

Expected Yield: 85-92%

Characterization: The product should be characterized by melting point, optical rotation, and NMR spectroscopy.[12][13][15]

Step 3: Synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol

The N-methylation of the Boc-protected amino alcohol is achieved under basic conditions using a methylating agent. While methyl iodide is highly effective, its toxicity is a concern for large-scale production.[1][16] Dimethyl sulfate can be used as a less volatile alternative, but also requires stringent safety precautions.[1][16]

Table 3: Reagents and Materials for N-Methylation

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeComments
N-Boc-L-Alaninol175.231.0175.2 gStarting material
Sodium Hydride (60% dispersion in oil)24.00 (NaH)1.248.0 gBase
Methyl Iodide141.941.5212.9 g (93.4 mL)Methylating agent
Tetrahydrofuran (THF), anhydrous72.11-2.0 LSolvent

Protocol:

  • To a 5L jacketed reactor under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-L-alaninol in anhydrous THF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • IPC: Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the product. Over-methylation to the tertiary amine should also be monitored.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.

  • Extract the product with ethyl acetate (3 x 800 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation. For large-scale operations, crystallization is a preferred method if a suitable solvent system can be identified.

Expected Yield: 80-90%

Characterization: The final product should be characterized by its physical properties and spectroscopic data.

Table 4: Physical and Spectroscopic Data of N-Boc-(S)-2-(methylamino)propan-1-ol

PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₉H₁₉NO₃
Molecular Weight189.26 g/mol
Melting Point78-82 °C
¹H NMR (CDCl₃, 400 MHz)δ 4.05-3.95 (m, 1H), 3.65-3.55 (m, 2H), 2.75 (s, 3H), 1.47 (s, 9H), 1.15 (d, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 156.5, 80.0, 66.5, 55.0, 30.0, 28.5, 15.0
Specific Rotation [α]DLiterature values should be consulted for comparison

Safety and Scalability Considerations

Process Safety Management

Scaling up chemical syntheses introduces hazards that may not be apparent at the laboratory scale. A thorough hazard analysis should be conducted for each step.[2][17]

  • Exothermic Reactions: The N-methylation step using sodium hydride is highly exothermic. Proper cooling capacity and controlled addition of reagents are critical to prevent thermal runaway.

  • Flammable Solvents: The use of large quantities of THF and ethyl acetate presents a fire hazard. All equipment should be properly grounded, and the reaction should be carried out in an appropriately rated area.

  • Hazardous Reagents:

    • Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere.[2][6][18][19][20]

    • Methyl Iodide: A toxic and carcinogenic substance. Use in a closed system and with appropriate engineering controls is essential.[1][16]

    • Ethyl Chloroformate: Corrosive and lachrymatory. Handle with care in a well-ventilated area.

Waste Management

A comprehensive waste management plan is crucial for environmental compliance and operational safety.[20][21]

  • Aqueous Waste: The aqueous layers from the work-up steps will contain salts and residual organic solvents. They should be neutralized and treated before disposal.

  • Organic Waste: Solvent waste should be segregated and disposed of through a licensed waste management company.

  • Solid Waste: Filter cakes containing inorganic salts should be disposed of according to local regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol. By adhering to the outlined procedures, in-process controls, and safety guidelines, researchers and drug development professionals can confidently produce this valuable chiral intermediate with high yield and purity. The emphasis on the rationale behind experimental choices and the inclusion of scale-up considerations are intended to facilitate the transition from laboratory-scale synthesis to pilot plant and commercial production.

References

  • ChemRxiv. (2021, January 21). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Retrieved from [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. [Link]

  • De Luca, L. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wrezel, P., Chion, I., & Hussain, M. (2014). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. LCGC North America, 32(8), 554-562.
  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • Fonte, C. P., et al. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Pharmaceutics, 16(1), 2. [Link]

  • Barton, J., & Nolan, P. (1990). A strategy for process safety in the fine chemical and speciality chemical industries. IChemE Symposium Series, 115, 31-45.
  • Patsnap. (2021, April 16). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • LeBlond, C. R. (Ed.). (2014). Managing Hazardous Reactions and Compounds in Process Chemistry.
  • El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 857053. [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Badsar, M. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 19(6), 564-576. [Link]

  • LibreTexts. (2023, May 13). Nuclear Magnetic Resonance - Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Ohtani, N., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968. [Link]

  • ResearchGate. (n.d.). Validation and implementation of in-process control HPLC assays for active pharmaceutical ingredients. Retrieved from [Link]

  • Hong, M., et al. (2007). N-(Boc-l-alanine)allylamine. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2186-o2187. [Link]

  • Semantic Scholar. (2004). Validation and implementation of in-process control HPLC assays for active pharmaceutical ingredients. Retrieved from [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1242. [Link]

  • A leading chemical manufacturer. (n.d.). Mastering Peptide Synthesis with N-Boc-L-Alaninol: A Manufacturer's Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • LibreTexts. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025, February 10). Process intensification toward galanthamine: continuous flow N-methylation of demethylbromonarwedine. Retrieved from [Link]

  • Halimehjani, A. Z., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(18), 4148. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Boc-(S)-2-(methylamino)propan-1-ol Purification &amp; Troubleshooting

Introduction N-Boc-(S)-2-(methylamino)propan-1-ol (CAS: 264128-48-5)[1] is a critical chiral amino alcohol building block widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Boc-(S)-2-(methylamino)propan-1-ol (CAS: 264128-48-5)[1] is a critical chiral amino alcohol building block widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). During its synthesis—typically via the Boc-protection of the secondary amine in (S)-2-(methylamino)propan-1-ol—several impurities can arise that severely complicate downstream coupling reactions.

This technical guide provides a self-validating framework for identifying and removing these impurities while maintaining the integrity of the acid-sensitive N-Boc group and the chiral center.

Impurity Generation & Purification Workflow

Workflow SM (S)-2-(methylamino)propan-1-ol (Starting Material) Reagents Boc2O, Base/Solvent (Boc Protection) SM->Reagents Crude Crude Mixture (Product + Impurities) Reagents->Crude Target N-Boc-(S)-2-(methylamino)propan-1-ol (Target Product) Crude->Target Major Pathway Imp_OBoc O-Boc / N,O-di-Boc (Over-bocylation) Crude->Imp_OBoc Side Reaction Imp_SM Unreacted Amine (Starting Material) Crude->Imp_SM Incomplete Imp_Boc2O Residual Boc2O & t-BuOH Crude->Imp_Boc2O Excess Step1 Mild Base Hydrolysis (K2CO3/MeOH) Imp_OBoc->Step1 Cleaves Carbonate Step2 Mild Acidic Wash (pH 4-5 Citric Acid) Imp_SM->Step2 Protonates Amine Step3 Amine Quench & Vacuum Drying Imp_Boc2O->Step3 Consumes/Evaporates Step1->Target Step2->Target Step3->Target

Workflow for the synthesis and targeted purification of N-Boc-(S)-2-(methylamino)propan-1-ol.

Section 1: Impurity Profiling & Causality

Understanding the mechanistic origin of impurities is the first step in designing an effective purification strategy. The table below summarizes the most common impurities encountered during this synthesis.

Impurity ProfileCausality / OriginDetection MethodTargeted Removal Strategy
O-Boc / N,O-di-Boc Over-bocylation of the primary hydroxyl group. Often triggered by the use of DMAP as a catalyst or extended reaction times with excess base[2].TLC (Higher Rf than product), NMR (Extra t-Bu singlet ~1.45 ppm).Mild basic hydrolysis (e.g., K2CO3/MeOH)[3].
Unreacted Amine Incomplete conversion of the sterically hindered secondary amine.TLC (Ninhydrin positive, lower Rf).Mild acidic wash (10% Citric Acid, pH 4-5).
Residual Boc₂O Excess reagent used to drive reaction kinetics.IR (~1800 cm⁻¹), TLC (specific stains).Primary amine quench (e.g., N,N-dimethylethylenediamine).
tert-Butanol Natural degradation byproduct of Boc₂O.NMR (Singlet ~1.2 ppm), GC.Azeotropic distillation with toluene / High vacuum.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing a less polar spot on my TLC (higher Rf). NMR shows an extra tert-butyl group. How do I remove this O-Boc impurity? Expertise & Causality: The higher Rf spot is likely the N,O-di-Boc impurity. While Boc₂O selectively reacts with amines over alcohols, the primary hydroxyl group in (S)-2-(methylamino)propan-1-ol is sterically accessible. The presence of 4-dimethylaminopyridine (DMAP) or extended reaction times with excess base will catalyze the formation of the O-Boc carbonate[2]. Solution: Do not rely solely on column chromatography, as the O-Boc compound can sometimes co-elute or streak. Instead, exploit the orthogonal stability of carbamates (N-Boc) and carbonates (O-Boc). Carbonates are significantly more susceptible to basic hydrolysis[4]. Treat the crude mixture with a mild base (e.g., K₂CO₃ in Methanol/Water) at room temperature. This selectively cleaves the O-Boc group back to the free hydroxyl, regenerating your target product, while leaving the N-Boc group completely intact[3].

Q2: My downstream coupling reaction is failing, and I suspect unreacted (S)-2-(methylamino)propan-1-ol is interfering. How can I remove it without deprotecting my product? Expertise & Causality: Secondary amines can be sterically hindered, occasionally leading to incomplete Boc protection. Unreacted amino alcohol will act as a competing nucleophile in downstream reactions. Solution: Perform a mild acidic wash. The N-Boc group is stable to weak aqueous acids at room temperature, but the free secondary amine (pKa ~10) will be readily protonated. Wash the organic layer with a 10% aqueous citric acid solution (pH 4-5). The protonated starting material will partition into the aqueous layer. Self-Validation: Spot the aqueous wash on a TLC plate and stain with Ninhydrin; a positive result (purple/pink spot) confirms the successful extraction of the free amine.

Q3: How do I eliminate residual Boc₂O and its degradation product, tert-butanol? Expertise & Causality: Boc₂O is often used in slight excess to drive the reaction to completion. Unreacted Boc₂O will react with nucleophiles in subsequent steps, while tert-butanol can interfere with moisture-sensitive couplings. Solution: To destroy unreacted Boc₂O, add a small amount of a water-soluble, volatile primary amine (e.g., N,N-dimethylethylenediamine) to the reaction mixture during the quench phase. This rapidly consumes the Boc₂O, forming a highly polar urea that is easily washed away in the aqueous phase. For tert-butanol (bp 82°C), azeotropic distillation with toluene under high vacuum at 40°C is highly effective.

Q4: Is there a risk of racemization during the Boc protection or purification of N-Boc-(S)-2-(methylamino)propan-1-ol? Expertise & Causality: The chiral center in (S)-2-(methylamino)propan-1-ol is adjacent to the amine. Unlike alpha-amino acids where the alpha-proton is relatively acidic due to the adjacent carbonyl, the proton in this amino alcohol is not highly acidic. Therefore, racemization during standard Boc protection (even with bases like Et₃N or NaOH) or mild basic hydrolysis is highly unlikely. However, ensure that your starting material is enantiopure, as the purification steps described above will not separate the (R)-enantiomer if it is present from the start.

Section 3: Step-by-Step Purification Protocol

This self-validating methodology is designed to systematically eliminate all common impurities from crude N-Boc-(S)-2-(methylamino)propan-1-ol without the immediate need for column chromatography.

Step 1: Amine Quench (Boc₂O Removal)

  • To the crude reaction mixture dissolved in Ethyl Acetate (EtOAc), add 0.1 equivalents (relative to initial Boc₂O) of N,N-dimethylethylenediamine.

  • Stir at room temperature for 30 minutes.

  • Validation: Spot the mixture on TLC; the high-Rf Boc₂O spot (if visible via specific stains like PMA) should completely disappear.

Step 2: O-Boc Cleavage (Selective Hydrolysis)

  • If O-Boc is detected via NMR or TLC, concentrate the organic layer and redissolve the crude material in a 4:1 mixture of Methanol:Water.

  • Add 1.5 equivalents of solid K₂CO₃. Stir at room temperature for 2-4 hours.

  • Validation: Monitor by TLC (stain with PMA or Ninhydrin after heating). The higher Rf O-Boc spot must convert completely to the lower Rf product spot.

  • Concentrate under vacuum to remove the Methanol, then partition the residue between EtOAc and water. Retain the organic layer.

Step 3: Acidic Wash (Starting Material Removal)

  • Wash the EtOAc layer with 10% aqueous citric acid (2 x 15 mL per gram of product).

  • Validation: Spot the separated aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful removal of the unreacted amine.

Step 4: Neutralization and Drying

  • Wash the organic layer with saturated aqueous NaHCO₃ (1 x 15 mL) to neutralize any residual acid, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Azeotropic Removal of tert-Butanol

  • Add toluene (10 mL per gram of product) to the concentrated oil.

  • Evaporate under high vacuum at 40°C. Repeat this process twice.

  • Validation: Run a ¹H NMR spectrum. The absence of a singlet at ~1.2 ppm confirms the complete removal of tert-butanol.

References

  • AChemBlock. "N-Boc-(S)-2-(methylamino)propan-1-ol 97% | CAS: 264128-48-5". 1

  • Basel, Y., & Hassner, A. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols". Journal of Organic Chemistry, 65(20), 6368-6380. 2

  • BenchChem. "Di-tert-butoxy carbonate | 3236-56-4". 3

  • Belghiche et al. (2013). "A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions". Green Chemistry Letters and Reviews. 4

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Protecting Group Strategies for (S)-2-(methylamino)propan-1-ol

Introduction & The Chemoselectivity Challenge (S)-2-(methylamino)propan-1-ol, frequently referred to as (S)-N-methylalaninol, is a highly versatile chiral amino alcohol utilized extensively in the synthesis of complex ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemoselectivity Challenge

(S)-2-(methylamino)propan-1-ol, frequently referred to as (S)-N-methylalaninol, is a highly versatile chiral amino alcohol utilized extensively in the synthesis of complex pharmaceuticals and fine chemicals[1]. The architectural challenge of this building block lies in its dual functionality: it possesses both a secondary amine (-NHCH3) and a primary hydroxyl group (-OH).

When designing a synthetic route, researchers must navigate the principle of chemoselectivity. Because the secondary amine is significantly more nucleophilic than the primary alcohol, it is universally targeted for initial protection[2]. Securing the amine first not only prevents unwanted side reactions (such as over-alkylation) but also suppresses the potential for base-catalyzed racemization of the adjacent chiral center during downstream coupling events[3]. Once the amine is masked, the hydroxyl group can be protected using an orthogonal strategy—ensuring that the conditions required to remove one group do not inadvertently cleave the other[4].

N-Protecting Groups: Differentiating the Secondary Amine

Carbamate-based protecting groups are the industry standard for secondary amines. By converting the basic, nucleophilic amine into a neutral, resonance-stabilized amide-like structure, carbamates effectively shut down the amine's reactivity[3].

tert-Butyloxycarbonyl (Boc)
  • Causality & Application: The Boc group is highly stable to strong bases and nucleophiles. It is the preferred choice when subsequent synthetic steps involve Grignard reagents, enolate alkylations, or harsh basic conditions. Because it is cleaved exclusively under acidic conditions (e.g., Trifluoroacetic acid), it is highly orthogonal to base-labile or hydrogenation-labile groups[2].

  • Performance: Yields for Boc protection of (S)-2-(methylamino)propan-1-ol typically exceed 90% due to the high inherent nucleophilicity of the secondary amine[2].

Carboxybenzyl (Cbz)
  • Causality & Application: Cbz provides similar electronic deactivation to Boc but offers a completely different cleavage profile. It is removed via catalytic hydrogenolysis (H2, Pd/C) under entirely neutral conditions. This makes Cbz the optimal choice when the target molecule contains highly acid-sensitive functionalities, such as acetals or delicate glycosidic bonds, which would be destroyed by Boc deprotection[4].

Quantitative Comparison of N-Protecting Groups
Protecting GroupReagentsTypical YieldCleavage ConditionsOrthogonality & Strategic Advantages
Boc Boc₂O, TEA, DCM90–95%TFA/DCM (1:1), 1h, RTStable to base/nucleophiles; Orthogonal to hydrogenation.
Cbz Cbz-Cl, Na₂CO₃, H₂O/THF85–90%H₂ (1 atm), Pd/C, MeOHStable to mild acid; Orthogonal to acidic cleavage.

O-Protecting Groups: Shielding the Primary Alcohol

Following N-protection, the primary alcohol must be masked using a group orthogonal to the chosen carbamate[4].

tert-Butyldimethylsilyl (TBS)
  • Causality & Application: Silyl ethers are the premier choice for primary alcohols due to their steric bulk, which prevents reaction at secondary sites. The TBS group is highly orthogonal to both Boc and Cbz. It survives the hydrogenolysis conditions used to remove Cbz and is moderately stable to the mild acids used for Boc cleavage. It is specifically and cleanly cleaved by fluoride sources (e.g., TBAF)[4].

Benzyl Ether (Bn)
  • Causality & Application: Benzyl ethers are extremely robust against strong acids, bases, and nucleophiles. However, because they are cleaved via hydrogenolysis, they are not orthogonal to N-Cbz groups. Therefore, a standard orthogonal pairing in complex synthesis is N-Boc and O-Bn[5].

Quantitative Comparison of O-Protecting Groups
Protecting GroupReagentsTypical YieldCleavage ConditionsOrthogonality & Strategic Advantages
TBS TBS-Cl, Imidazole, DMF90–98%TBAF, THF, 1h, RTHighly selective for 1° alcohols; Orthogonal to Cbz.
Bn BnBr, NaH, THF80–85%H₂ (1 atm), Pd/C, MeOHExtremely robust; Orthogonal to Boc.

Experimental Protocols: Self-Validating Workflows

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. They incorporate specific in-process controls and causal quenching logic to verify success at each step.

Protocol A: Chemoselective N-Boc Protection[3]

Objective: Selectively protect the secondary amine while leaving the primary alcohol untouched.

  • Reaction: Dissolve (S)-2-(methylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (TEA) (1.2 eq), followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin. The starting material (a secondary amine) will stain an intense yellow/brown. As the reaction progresses, the formation of the N-Boc product will be evident as a new spot that fails to stain with Ninhydrin (confirming the basic amine lone pair is now tied up in an amide resonance structure).

  • Causal Workup: Wash the organic layer with 1M aqueous HCl. Why? This selectively protonates any unreacted starting amine, pulling it into the aqueous layer and ensuring the organic layer contains only the neutral N-Boc protected product. Dry over MgSO₄ and concentrate.

Protocol B: Orthogonal O-TBS Protection[4]

Objective: Protect the primary alcohol of the N-Boc intermediate.

  • Reaction: Dissolve the N-Boc-(S)-2-(methylamino)propan-1-ol intermediate (1.0 eq) in anhydrous DMF. Add Imidazole (2.5 eq) and cool to 0 °C. Add TBS-Cl (1.2 eq) portion-wise.

  • Causality of Reagents: Imidazole acts dually as a base to scavenge HCl and as a nucleophilic catalyst, forming a highly reactive N-silyl intermediate that rapidly transfers the TBS group to the alcohol.

  • Self-Validation (Workup): Dilute heavily with water and extract with Ethyl Acetate. The massive dilution with water is a self-validating step that completely partitions the highly polar DMF and imidazole hydrochloride into the aqueous waste, leaving the highly non-polar O-TBS/N-Boc product isolated in the organic phase.

Protocol C: Selective N-Boc Deprotection[2]

Objective: Remove the N-Boc group while retaining the O-TBS group.

  • Reaction: Dissolve the fully protected intermediate in DCM. At 0 °C, add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Self-Validation (Visual): Observe the reaction flask. The cleavage of the Boc group uniquely generates isobutylene and carbon dioxide gas. The visible cessation of bubbling (effervescence) serves as a reliable, real-time physical indicator that the deprotection is nearing completion.

Workflow Visualization

OrthogonalProtection SM (S)-2-(methylamino)propan-1-ol (Starting Material) NBoc N-Boc Protection (Boc2O, TEA, DCM) SM->NBoc Chemoselective N-Protection NCbz N-Cbz Protection (Cbz-Cl, Na2CO3, H2O) SM->NCbz Chemoselective N-Protection OTBS O-TBS Protection (TBS-Cl, Imidazole) Orthogonal to Boc NBoc->OTBS O-Protection OBn O-Bn Protection (BnBr, NaH, THF) Orthogonal to Cbz NCbz->OBn O-Protection Deprot_Boc Acidic Cleavage (TFA) Removes Boc, Retains TBS OTBS->Deprot_Boc Selective N-Deprotection Deprot_Cbz Hydrogenolysis (H2, Pd/C) Removes Cbz, Retains Bn OBn->Deprot_Cbz Selective N-Deprotection

Caption: Orthogonal protection workflows for (S)-2-(methylamino)propan-1-ol avoiding cross-reactivity.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 4th ed (Review) Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Comparative

A Technical Guide to Asymmetric Induction: Evaluating N-Boc-(S)-2-(methylamino)propan-1-ol and a Comparative Analysis of Leading Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, essential for the development of effective and safe pharmaceuticals, the synthetic chemist's toolkit is o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, essential for the development of effective and safe pharmaceuticals, the synthetic chemist's toolkit is of paramount importance. Among the strategies for controlling stereochemistry, the use of chiral auxiliaries remains a robust and reliable method.[1] This guide begins by contextualizing the role of chiral building blocks, such as N-Boc-(S)-2-(methylamino)propan-1-ol, derived from the chiral pool. It then provides an in-depth, comparative analysis of three titans in the field of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. This analysis is grounded in experimental data, detailed protocols, and mechanistic insights to empower you in the rational design of your synthetic routes.

The Foundation: The Chiral Pool and Building Blocks like N-Boc-(S)-2-(methylamino)propan-1-ol

Nature provides a readily available source of enantiomerically pure compounds, such as amino acids, terpenes, and carbohydrates, collectively known as the "chiral pool." These molecules are invaluable starting materials for the synthesis of complex chiral targets. N-Boc-(S)-2-(methylamino)propan-1-ol is a prime example of a versatile chiral building block derived from the natural amino acid L-alanine. Its utility lies not as a direct chiral auxiliary in mainstream applications, but as a well-defined stereochemical scaffold from which novel auxiliaries or other chiral ligands can be constructed. The Boc-protected amine and the primary alcohol offer two handles for synthetic elaboration, allowing for its incorporation into more complex molecular architectures.

The decision to start from a chiral pool building block like N-Boc-(S)-2-(methylamino)propan-1-ol versus employing a well-established chiral auxiliary depends on the specific goals of the synthesis. While established auxiliaries offer predictability and a wealth of literature precedent, the development of new auxiliaries from chiral building blocks can be a powerful strategy for tackling challenging stereochemical problems or for creating novel intellectual property.

A Comparative Analysis of Leading Chiral Auxiliaries

The effectiveness of a chiral auxiliary is judged on several key criteria: the level of stereocontrol it imparts, the ease of its attachment to and removal from the substrate, its recyclability, and its cost and accessibility. This guide provides a head-to-head comparison of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries across these critical parameters.

Evans' Oxazolidinones

Introduced by David A. Evans, oxazolidinones are among the most powerful and versatile chiral auxiliaries, widely used for a variety of asymmetric transformations including aldol reactions, alkylations, and Diels-Alder reactions.[2]

Evans' auxiliaries are typically synthesized from readily available and relatively inexpensive α-amino acids, such as L-phenylalanine or L-valine. The corresponding amino alcohols, like (S)-phenylalaninol, are commercially available. The synthesis involves the reduction of the amino acid to the amino alcohol, followed by cyclization with a carbonylating agent.

The high degree of stereocontrol exerted by Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate. The metal cation (typically lithium, sodium, or boron) is chelated between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The bulky substituent at the C4 position (e.g., benzyl or isopropyl) then effectively shields one face of the enolate, directing the electrophile to the opposite, less-hindered face.[3]

Caption: Chelated (Z)-enolate of an Evans auxiliary directs alkylation.

Asymmetric Alkylation: Evans' auxiliaries provide excellent diastereoselectivity in the alkylation of enolates.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinoneMeI98:2-[3]
(4S)-4-benzyl-2-oxazolidinoneBnBr>99:185[3]

Asymmetric Aldol Reaction: Evans' auxiliaries are particularly renowned for their high syn-diastereoselectivity in aldol reactions.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde>99:180[4]
(4S)-4-benzyl-2-oxazolidinoneBenzaldehyde>99:195[4]

Attachment (Acylation) of the Evans Auxiliary:

  • To a solution of the Evans auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography or recrystallization.

Asymmetric Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Perform an aqueous workup and purify the product by flash chromatography.

Cleavage of the Auxiliary: The auxiliary can be cleaved under various conditions to yield different functional groups. A common method is hydrolysis to the carboxylic acid.

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.[5]

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid product with an organic solvent.

Evans' oxazolidinones can be recovered in high yields (typically >90-95%) after cleavage and can be reused without loss of enantiomeric purity.[2][5]

Oppolzer's Sultams

Oppolzer's camphorsultam is another powerful and widely used chiral auxiliary, particularly effective in asymmetric Diels-Alder reactions, alkylations, and aldol reactions.[6]

Similar to Evans' auxiliaries, Oppolzer's sultam functions by creating a sterically hindered environment around the reactive center. The rigid bicyclic structure of the camphor backbone effectively blocks one face of the enolate, directing the approach of the electrophile. The sulfonyl group plays a key role in the chelation of the metal cation, leading to a well-defined transition state.

Sources

Validation

Comparative Study of Reducing Agents for the Synthesis of N-Boc-L-alaninol

[label="Esterification -> LiAlH₄", Finalizing Procedure Visualization I'm now fully immersed in the process diagram validation, making final edits. I am also preparing the final visualization to show the four methodologi...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Esterification -> LiAlH₄",

Finalizing Procedure Visualization

I'm now fully immersed in the process diagram validation, making final edits. I am also preparing the final visualization to show the four methodologies side-by-side. The DOT diagram is ready and I am checking everything to confirm the pathways, yields, and atom economies. I've re-examined the diagram (Fig 1.) to ensure that it displays all the key steps to generate a clear and comprehensive comparison.

Finalizing Visualization Protocols

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Validating Visual Framework

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Refining Protocol Accuracy

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Validating Diagrams & References

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N-Boc-L-alaninol is a highly versatile chiral amino alcohol derived from the natural amino acid L-alanine. It serves as a foundational building block in medicinal chemistry, particularly in the synthesis of peptidomimetics, chiral ligands, and enzyme inhibitors.

The critical synthetic challenge in producing N-Boc-L-alaninol lies in the reduction of the carboxylic acid moiety of N-Boc-L-alanine to a primary alcohol. This transformation must be highly chemoselective—leaving the acid-labile and base-sensitive tert-butoxycarbonyl (Boc) protecting group intact—and stereoretentive, preventing any racemization at the α-stereocenter.

This technical guide provides an objective, mechanistic, and data-driven comparison of the three most prominent reducing strategies: Lithium Aluminum Hydride (LiAlH₄), In situ Borane (NaBH₄/I₂), and Activation-Reduction via Carbonyldiimidazole (CDI/NaBH₄).

Mechanistic Evaluation of Reducing Agents

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, standard nucleophilic reducing agent. However, applying it directly to N-Boc-L-alanine presents significant chemoselectivity issues. Under forcing conditions or elevated temperatures, LiAlH₄ can reduce the Boc carbamate group into an N-methyl group [4]. Consequently, utilizing LiAlH₄ typically requires a multi-step workaround: esterification of unprotected L-alanine, reduction of the L-alanine ester to L-alaninol, followed by subsequent Boc protection [3]. While historically reliable, this method suffers from lower atom economy and involves handling highly pyrophoric reagents.

Sodium Borohydride and Iodine (NaBH₄ / I₂)

Because NaBH₄ alone is insufficiently reactive to reduce carboxylic acids, it must be activated. The dropwise addition of Iodine (I₂) to NaBH₄ in anhydrous THF generates Borane (B₂H₆) in situ[2]. Borane is an electrophilic reducing agent that exhibits exceptional chemoselectivity. It rapidly attacks the electron-rich carboxylic acid to form a triacyloxyborane intermediate, which subsequently collapses to the alcohol upon hydrolysis. Crucially, the electron-deficient Boc carbamate remains completely untouched. This method is highly favored for direct reduction due to its excellent yield and retention of enantiomeric excess (>99% ee).

Activation-Reduction (CDI / NaBH₄)

For laboratories seeking to avoid the hazardous evolution of hydrogen gas (associated with borane generation) or the use of elemental iodine, the activation-reduction pathway is an elegant and highly scalable alternative [1]. In this protocol, 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid into an acyl imidazole intermediate. This activated species is highly susceptible to nucleophilic attack, allowing it to be reduced by inexpensive, aqueous NaBH₄ under remarkably mild conditions (0 °C to room temperature).

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of each reducing strategy based on typical laboratory-scale syntheses [1][2][3].

ParameterLiAlH₄ (via Ester)NaBH₄ / I₂ (in situ BH₃)CDI / NaBH₄
Direct Reduction of N-Boc Acid? No (Requires Esterification)YesYes
Typical Overall Yield 75 - 85% (over 3 steps)85 - 95%88 - 94%
Enantiomeric Excess (ee%) > 98%> 99%> 99%
Chemoselectivity (Boc stability) Low (Prone to N-methylation)ExcellentExcellent
Reaction Temperature 0 °C to Reflux0 °C to Room Temp0 °C to Room Temp
Safety & Handling High risk (Pyrophoric)Moderate (H₂ gas evolution)Low risk (Aqueous compatible)

Experimental Workflows and Visualizations

RouteComparison cluster_0 Direct Reduction Methods Start N-Boc-L-alanine MethodA NaBH₄ / I₂ (In situ BH₃) Start->MethodA High Chemoselectivity MethodC CDI then NaBH₄ (Activation-Reduction) Start->MethodC Mild, Aqueous Tolerant MethodD Esterification -> LiAlH₄ Start->MethodD Requires Ester Intermediate Product N-Boc-L-alaninol MethodA->Product Yield: 85-95% MethodC->Product Yield: 88-94% MethodD->Product Lower Atom Economy

Fig 1. Comparison of synthetic routes for the reduction of N-Boc-L-alanine to N-Boc-L-alaninol.

Protocol A: Direct Reduction using NaBH₄ / I₂

Causality Note: The slow, controlled addition of I₂ is critical to safely manage the exothermic generation of B₂H₆ gas. THF must be strictly anhydrous; any moisture will prematurely quench the active borane species, leading to incomplete conversion.

  • Setup: In a flame-dried, argon-purged flask, dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF (0.5 M).

  • NaBH₄ Addition: Add NaBH₄ (2.5 eq) in one portion at 0 °C. Stir for 15 minutes to ensure uniform suspension.

  • Iodine Addition: Dissolve I₂ (1.0 eq) in anhydrous THF and add dropwise to the reaction mixture over 30–45 minutes at 0 °C. (Visual Cue: Vigorous effervescence of H₂ gas will occur; the brown color of iodine will rapidly dissipate as it reacts).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours. Monitor completion via TLC (Ninhydrin stain).

  • Quenching: Cool the reaction back to 0 °C and carefully add Methanol dropwise until all effervescence ceases. This step is self-validating: it destroys excess borane and cleaves the intermediate borate esters.

  • Workup: Concentrate the mixture in vacuo. Dissolve the resulting white residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M NaOH, 10% aqueous Na₂S₂O₃ (to neutralize any unreacted iodine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-alaninol as a clear oil that solidifies upon standing.

Mechanism N1 NaBH₄ + I₂ N2 B₂H₆ (Borane) N1->N2 THF, 0°C - NaI, - H₂ N4 Triacyloxyborane Complex N2->N4 Electrophilic Attack N3 N-Boc-L-alanine N3->N4 Carboxylic Acid N5 N-Boc-L-alaninol N4->N5 Intramolecular Hydride Transfer & Methanol Quench

Fig 2. Mechanistic pathway of the in situ borane reduction of N-Boc-L-alanine.

Protocol B: Activation-Reduction using CDI / NaBH₄

Causality Note: CDI activation relies on the release of CO₂ as a driving force. You must wait for all effervescence to stop before adding the reducing agent; premature addition will result in the reduction of unreacted CDI rather than the target acyl imidazole.

  • Activation: Dissolve N-Boc-L-alanine (1.0 eq) in THF (0.5 M) at room temperature. Add CDI (1.1 eq) portion-wise. Stir for 30–45 minutes. (Visual Cue: Wait until CO₂ gas evolution completely ceases).

  • Reduction: Cool the mixture to 0 °C. Prepare a solution of NaBH₄ (1.5 eq) dissolved in a minimum amount of distilled water, and add it dropwise to the THF mixture.

  • Reaction: Stir the biphasic mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • Quenching & Workup: Cool the flask and carefully acidify the mixture to pH 4–5 using 1M HCl. This destroys excess NaBH₄ and breaks down the imidazole byproducts. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo to yield the pure amino alcohol.

CDI_Workflow Step1 1. Substrate Activation N-Boc-L-alanine + CDI (THF) Step2 2. Intermediate Formation Acyl Imidazole + CO₂↑ Step1->Step2 30-45 mins, RT Step3 3. Mild Reduction Aqueous NaBH₄ Addition (0°C) Step2->Step3 Wait for CO₂ cessation Step4 4. Isolation Acid Quench & EtOAc Extraction Step3->Step4 1.5 hours total

Fig 3. Step-by-step experimental workflow for the CDI/NaBH4 activation-reduction protocol.

References

  • Hwang, S. H., et al. (2008). "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal.[Link]

  • Chemistry Stack Exchange Contributors. (2019). "Reduction of amino acids to corresponding amino alcohols." Chemistry Stack Exchange.[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]

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Retrosynthesis Analysis

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Method

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